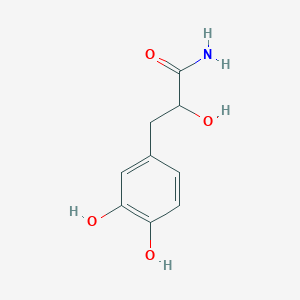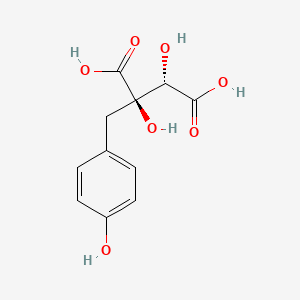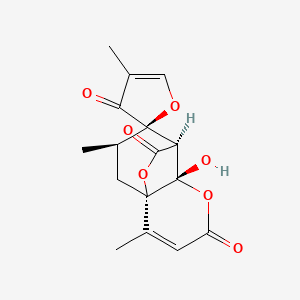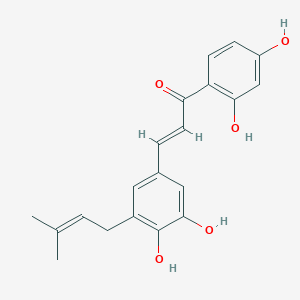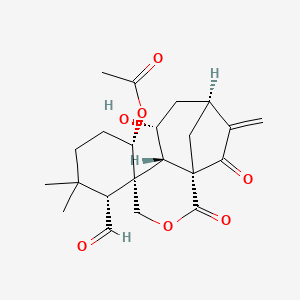
Trichorabdal H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichorabdal H is a natural product found in Isodon trichocarpus with data available.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Trichorabdal H, among other diterpenes from Rabdosia trichocarpa, has demonstrated significant antibacterial properties. Osawa et al. (1994) isolated trichorabdals A, B, C, and H from Rabdosia trichocarpa, noting their antibacterial activity and analyzing their structures through spectroscopic and computational methods (Osawa et al., 1994). Additionally, Kadota et al. (1997) investigated trichorabdal A's strong in vitro antibacterial activity against Helicobacter pylori, suggesting its potential use in treating gastritis and gastric ulcers caused by H. pylori (Kadota et al., 1997).
Antitumor Activity
This compound and related compounds have been studied for their antitumor activities. Fuji et al. (1989) found that trichorabdal-type diterpenoids from Rabdosia trichocarpa showed potent antitumor activity against Ehrlich ascites carcinoma in mice (Fuji et al., 1989).
Structural Analysis
The chemical structure and stereochemistry of this compound and related compounds have been elucidated through various chemical and physical methods, including X-ray crystallography. Fujita et al. (1981) detailed the structural analysis of trichorabdal B, which is closely related to this compound (Fujita et al., 1981).
Synthesis Studies
Efforts have been made to synthesize this compound and related compounds. Yeoman et al. (2013) reported the first total syntheses of trichorabdal A and longikaurin E, employing a unified synthetic strategy. These studies contribute to the understanding and potential pharmaceutical application of this compound (Yeoman et al., 2013).
Propiedades
Número CAS |
20086-59-3 |
|---|---|
Fórmula molecular |
C22H28O7 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[(1S,1'S,3'R,5S,6S,7R,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate |
InChI |
InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14-,15-,16+,17-,21+,22+/m1/s1 |
Clave InChI |
ORDKVFHKMGUXSQ-TURJNOCPSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C=O)(C)C |
SMILES |
CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C |
SMILES canónico |
CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C |
Sinónimos |
trichorabdal H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


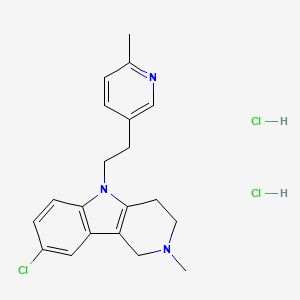
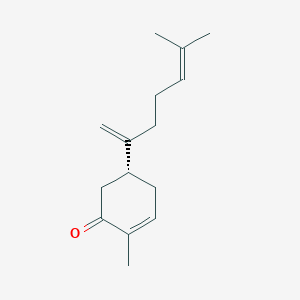
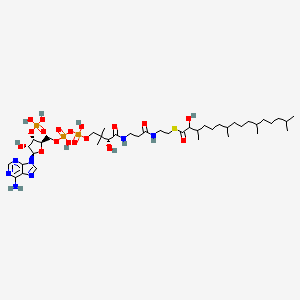
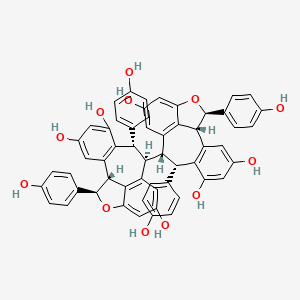
![(E)-N-[(1R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1249774.png)

